molecular formula C11H17NO B1347054 4-Pentyloxyaniline CAS No. 39905-50-5

4-Pentyloxyaniline

Cat. No.

B1347054

CAS RN:

39905-50-5

Formula:

C11H17NO

M. Wt:

179.26 g/mol

InChI Key:

QZLNSNIHXKQIIS-UHFFFAOYSA-N

IUPAC Name:

4-pentoxyaniline

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

4-Pentyloxyaniline, also known as 4-Pentylphenylalanine, is an organic compound that is used in a variety of scientific research applications. It is a derivative of aniline, a colorless, oily liquid that is used as a precursor in the synthesis of many other organic compounds. 4-Pentyloxyaniline is an important research tool in the fields of biochemistry, physiology, and medicine, and is used in a variety of laboratory experiments.

Synthesis Method

4-Pentyloxyaniline is synthesized from aniline through a process known as Friedel-Crafts alkylation. In this process, aniline is reacted with 4-pentyloxybenzaldehyde in the presence of a Lewis acid such as aluminum chloride. The reaction produces 4-pentyloxyaniline, which can be further purified by recrystallization.

Scientific Research Applications

4-Pentyloxyaniline is used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, drug metabolism, and the study of the effects of various drugs on the body. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the immune system.

Mechanism of Action

4-Pentyloxyaniline is a substrate for various enzymes, including monoamine oxidase (MAO) and cytochrome P450 (CYP). MAO is an enzyme that catalyzes the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. CYP is an enzyme family that is involved in the metabolism of various drugs, including antidepressants and antipsychotics.

Biochemical and Physiological Effects

4-Pentyloxyaniline has been shown to inhibit the activity of MAO, resulting in an increase in the levels of monoamine neurotransmitters in the brain. This effect has been linked to the antidepressant and anxiolytic effects of certain drugs. In addition, 4-pentyloxyaniline has been found to inhibit the activity of CYP enzymes, resulting in a decrease in the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-pentyloxyaniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, making it ideal for use in experiments. However, it is important to note that 4-pentyloxyaniline is an extremely potent compound and should be used with caution in laboratory experiments.

Future Directions

The potential applications of 4-pentyloxyaniline are vast and far-reaching. In the future, it may be used to study the effects of various drugs on the central nervous system, as well as to develop new therapeutic agents for the treatment of various diseases. Additionally, it may be used to study the effects of various drugs on the immune system, as well as to develop new drugs to treat immune-related diseases. Finally, it may be used to study the effects of various drugs on the metabolism of other drugs, as well as to develop new drugs to treat metabolic disorders.
CAS RN 39905-50-5
Product Name 4-Pentyloxyaniline
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 4-pentoxyaniline
InChI InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3
InChI Key QZLNSNIHXKQIIS-UHFFFAOYSA-N
SMILES CCCCCOC1=CC=C(C=C1)N
Canonical SMILES CCCCCOC1=CC=C(C=C1)N
Other CAS RN 39905-50-5
Pictograms Irritant
Origin of Product United States

N/A